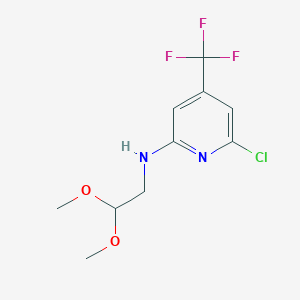

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine

Description

6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative featuring a trifluoromethyl group at the 4-position, a chlorine atom at the 6-position, and a 2,2-dimethoxyethylamine substituent at the 2-position.

Properties

IUPAC Name |

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2O2/c1-17-9(18-2)5-15-8-4-6(10(12,13)14)3-7(11)16-8/h3-4,9H,5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHGLXUEEYBIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC(=CC(=C1)C(F)(F)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301163717 | |

| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-17-7 | |

| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

A common and efficient method to introduce the N-(2,2-dimethoxyethyl) substituent is via reductive amination of the 2-aminopyridine derivative with 2,2-dimethoxyacetaldehyde.

- Step 1: Reaction of 6-chloro-4-(trifluoromethyl)pyridin-2-amine with 2,2-dimethoxyacetaldehyde in an appropriate solvent such as methanol or ethanol.

- Step 2: Addition of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the imine intermediate to the secondary amine.

- Step 3: Purification by column chromatography or recrystallization.

This method is supported by analogous reactions described in heterocyclic amine synthesis literature, where dimethoxyacetaldehyde serves as an aldehyde source to form the N-(2,2-dimethoxyethyl) substituent efficiently.

Nucleophilic Substitution on Halogenated Pyridine

Alternatively, the compound can be prepared by nucleophilic substitution of a 2-chloropyridine derivative:

- Step 1: Starting from 6-chloro-4-(trifluoromethyl)-2-chloropyridine.

- Step 2: Reaction with 2,2-dimethoxyethylamine under basic conditions (e.g., potassium carbonate in DMF) to substitute the 2-chloro with the amine.

- Step 3: Purification and isolation of the product.

This method takes advantage of the good leaving group ability of chlorine on the pyridine ring and the nucleophilicity of the 2,2-dimethoxyethylamine.

Protection and Deprotection Strategies

If the dimethoxyethyl group is introduced via intermediates bearing protecting groups, such as acetals, the following steps are involved:

- Formation of the acetal-protected aldehyde or amine intermediate.

- Subsequent deprotection under acidic conditions (e.g., methanesulfonic acid at 0–70 °C) to yield the free amine.

- This approach allows for better control of reaction selectivity and stability of intermediates.

Reaction Conditions and Yields

| Method | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2,2-dimethoxyacetaldehyde, NaBH(OAc)3 or NaCNBH3 | MeOH or EtOH | Room temp to reflux | 70–90 | Mild conditions, high selectivity |

| Nucleophilic Substitution | 2,2-dimethoxyethylamine, K2CO3 | DMF | 25–80 °C | 60–85 | Requires base, longer reaction time |

| Protection/Deprotection | Acetal formation, MSA for deprotection | MSA, MeOH | 0–70 °C | 75–90 | Useful for sensitive intermediates |

| Multicomponent Reaction (MCR) | Aniline, isocyanide, 2,2-dimethoxyacetaldehyde | MeOH | Room temp | 65–85 | One-pot, efficient for analogs |

Analytical and Characterization Data

- 1H NMR typically shows disappearance of aldehyde proton and appearance of new methylene signals corresponding to the dimethoxyethyl group.

- 13C NMR confirms the presence of the acetal carbons (~100 ppm) and trifluoromethyl carbons.

- Mass Spectrometry (MS) confirms molecular ion peaks consistent with the compound’s molecular weight.

- Purity is generally confirmed by HPLC or TLC.

Summary of Research Findings

- Reductive amination with 2,2-dimethoxyacetaldehyde is the most straightforward and widely used method for introducing the N-(2,2-dimethoxyethyl) substituent on pyridine amines.

- Nucleophilic aromatic substitution on halogenated pyridines is a viable alternative, especially when the amine is nucleophilic enough and the leaving group is good.

- Protection/deprotection strategies improve yields and selectivity when sensitive functional groups are present.

- Multicomponent reactions offer a modern, efficient synthetic approach for related derivatives but require optimization for this specific compound.

- Reaction conditions such as solvent, temperature, and base choice critically affect yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine exhibit a range of biological activities:

- Anticancer Properties : Some pyridine derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Compounds with trifluoromethyl groups are often associated with enhanced antimicrobial properties, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

Medicinal Chemistry Applications

In medicinal chemistry, the unique structure of this compound provides several avenues for drug development:

- Targeted Drug Design : Its ability to interact with biological targets can be leveraged in designing drugs that specifically target cancer cells or pathogens.

- Prodrug Development : Modifications to the compound could lead to prodrugs that enhance bioavailability or reduce toxicity.

Agrochemical Applications

The compound's properties also lend themselves to applications in agrochemicals:

- Pesticide Development : The trifluoromethyl group is known to enhance the efficacy of pesticides by improving their stability and activity against pests.

- Herbicides : Research into similar compounds has shown potential for use as herbicides due to their selective action on specific plant species.

Material Science Applications

In material science, derivatives of this compound may be explored for:

- Polymer Synthesis : The incorporation of trifluoromethyl groups can improve the thermal and chemical resistance of polymers.

- Coating Technologies : Its unique chemical structure may be useful in developing coatings with specific properties such as hydrophobicity or chemical resistance.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine and Pyridine Families

The compound is compared below with structurally related pyrimidine and pyridine derivatives, focusing on substituent patterns, synthetic routes, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Trifluoromethyl Group : The trifluoromethyl (CF₃) group is a key feature in many analogues (e.g., CAS 16097-60-2 and 1480-66-6). Its electron-withdrawing nature enhances metabolic stability and binding affinity in target proteins .

- Dimethoxyethyl vs. Simpler Amines : The N-(2,2-dimethoxyethyl) group in the target compound likely improves solubility compared to N,N-dimethyl or morpholine derivatives (e.g., 866648-53-5 ), which are more lipophilic .

- Chlorine Position : Chlorine at the 6-position (pyridine) vs. 4-position (pyrimidine) alters electronic distribution, affecting reactivity in substitution reactions (e.g., iodination in CAS 16097-60-2 ).

Biological Activity

6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a dimethoxyethyl substituent, suggests possible interactions with biological targets that could lead to therapeutic applications.

- Molecular Formula : C10H12ClF3N2O2

- Molecular Weight : 284.67 g/mol

- CAS Number : 1823182-69-9

Biological Activity Overview

Recent studies have explored the biological activity of this compound, particularly its antitumor and antimicrobial properties. The following sections summarize key research findings and case studies related to its biological effects.

Antitumor Activity

-

Cell Line Studies :

- The compound was evaluated against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. In vitro assays demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

- For instance, in a study involving A549 cells, the compound exhibited an IC50 value of approximately in 2D culture assays, suggesting potent antitumor activity compared to standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action :

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Bacterial Strains Tested : Various strains were used to evaluate the antimicrobial efficacy of the compound.

- Results : Preliminary results indicated that certain derivatives of this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The specific mechanisms remain under investigation but are thought to involve disruption of bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy in Lung Cancer Models

A detailed study was conducted using a series of synthesized derivatives related to this compound. The findings revealed that compounds with similar structural features demonstrated enhanced antitumor activity in both 2D and 3D cell culture models:

- Assay Types : MTS cytotoxicity assays and BrdU proliferation assays were employed.

- Findings : Compounds showed higher cytotoxicity in 2D compared to 3D models, indicating a need for further optimization to enhance efficacy in more physiologically relevant environments .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives were tested against common bacterial strains:

- Bacterial Strains : Included Staphylococcus aureus and Escherichia coli.

- Outcome : Some derivatives displayed promising results with minimum inhibitory concentrations (MIC) that suggest potential for development into antimicrobial agents .

Data Summary Table

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Trifluoromethylation | CuI, 1,10-phenanthroline, DMF, 120°C | 45–60% | Byproduct formation due to incomplete substitution |

| Amine Coupling | 2,2-dimethoxyethylamine, KCO, DMF, 80°C | 70–85% | Competing hydrolysis of dimethoxyethyl group |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

- H/C NMR: Focus on the pyridine ring protons (δ 7.5–8.5 ppm) and the dimethoxyethyl group (δ 3.2–3.8 ppm for OCH, δ 4.1–4.5 ppm for CH) .

- X-ray Crystallography: Resolve stereoelectronic effects of the trifluoromethyl group and confirm regioselectivity of substitution (e.g., dihedral angles between pyridine and substituents) .

- IR Spectroscopy: Identify N–H stretches (3300–3500 cm) and C–F vibrations (1100–1200 cm) .

Note: Contradictions in spectral data (e.g., split signals in NMR) may arise from rotational isomerism of the dimethoxyethyl group. Use variable-temperature NMR to confirm .

Advanced: How can computational methods (e.g., DFT) elucidate the electronic effects of the trifluoromethyl group on reaction mechanisms?

Answer:

- DFT Calculations: Model the electron-withdrawing effect of the CF group on pyridine ring aromaticity. Key parameters include LUMO energy (for nucleophilic attack sites) and charge distribution .

- Kinetic Studies: Compare activation energies for substitution reactions (e.g., SNAr) with/without the CF group. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .

- Contradiction Resolution: Discrepancies between experimental and computational results often stem from solvent effects or transition-state approximations. Include solvation models (e.g., PCM) for accuracy .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Purity Variability: Impurities ≥5% (e.g., unreacted chloro intermediates) skew bioassay results. Use preparative HPLC (C18 column, MeOH/HO gradient) for purification .

- Structural Analog Interference: Compare activity with analogs (e.g., 2,6-dichloro-4-trifluoromethylpyridin-3-amine) to isolate the dimethoxyethyl group’s role .

- Assay Conditions: Standardize cell-based vs. enzyme inhibition assays. For example, IC values vary with ATP concentration in kinase assays .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Thermal Stability: Decomposes above 150°C (TGA data). Store at –20°C in inert atmosphere .

- pH Sensitivity: Hydrolysis of the dimethoxyethyl group occurs in acidic (pH < 3) or basic (pH > 10) conditions. Monitor via H NMR (disappearance of OCH signals) .

- Light Sensitivity: The CF group enhances UV stability, but prolonged light exposure degrades the amine moiety. Use amber vials for storage .

Advanced: How can regioselective functionalization of the pyridine ring be achieved for derivative synthesis?

Answer:

- Directing Groups: Use the chloro substituent as a directing group for C–H activation. Pd(OAc)/phosphine ligands enable ortho-arylation .

- Protection Strategies: Temporarily protect the amine with Boc groups to prevent unwanted side reactions during trifluoromethylation .

Basic: Which analytical methods are recommended for assessing purity and detecting trace impurities?

Answer:

- HPLC-MS: Use a C18 column (ACN/HO + 0.1% formic acid) to detect chloro intermediates (retention time ~8.2 min) .

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values (CHClFNO: C 42.81%, H 4.80%) .

- Karl Fischer Titration: Quantify water content (<0.5% w/w) to prevent hydrolysis .

Advanced: What strategies mitigate competing side reactions during large-scale synthesis?

Answer:

- Flow Chemistry: Minimize byproducts via continuous flow reactors (residence time <5 min) for exothermic steps like trifluoromethylation .

- Catalyst Screening: Test Pd/Fe bimetallic catalysts for Suzuki couplings to reduce homocoupling byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.